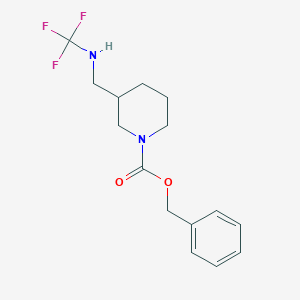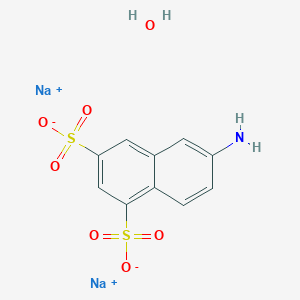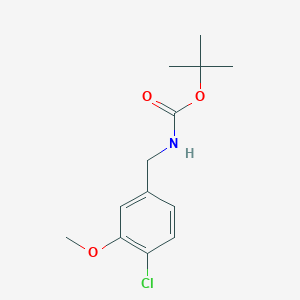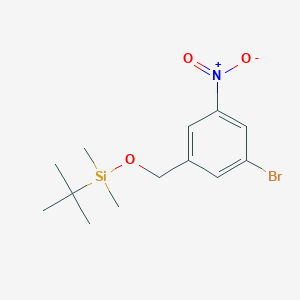
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
The synthesis of 1-(Pyridin-3-yl)piperazin-2-one dihydrochloride can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, which involves an aza-Michael addition .
Analyse Chemischer Reaktionen
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of different cyclic derivatives.
Common reagents used in these reactions include sulfonium salts, DBU, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various biological targets, including enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used as a metabolite of buspirone.
Piperazin-1-yl (pyridin-3-yl)methanone dihydrochloride: Another piperazine derivative with similar structural features[][4].
The uniqueness of this compound lies in its specific chemical structure and the resulting biological and chemical properties, which make it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H13Cl2N3O |
|---|---|
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
1-pyridin-3-ylpiperazin-2-one;dihydrochloride |
InChI |
InChI=1S/C9H11N3O.2ClH/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8;;/h1-3,6,11H,4-5,7H2;2*1H |
InChI-Schlüssel |
CWQALWPYAQMICT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)CN1)C2=CN=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















